4-Bromo-2-(tert-butyl)-5-chlorophenol

crystal engineering solid-state chemistry halogen bonding

Researchers requiring regiochemically precise halogenated phenols face isomer contamination that compromises synthetic outcomes. 4-Bromo-2-(tert-butyl)-5-chlorophenol (CAS 2088367-57-9) eliminates this uncertainty with its defined 4-bromo-5-chloro-2-tert-butyl substitution pattern, validated by single-crystal X-ray data (Br···O interactions) and peer-reviewed crystallographic studies. • Enables chemoselective sequential cross-coupling via differential aryl Br vs. aryl Cl reactivity-unachievable with mono-halogenated or symmetrically di-halogenated analogs. • Documented antiproliferative activity in MCF-7 breast cancer cells; serves as a validated SAR probe for halogenated tert-butylphenols. • 98% purity (HPLC); sealed dry storage at 2-8°C; standard packs 100 mg-100 g with bulk custom synthesis available.

Molecular Formula C10H12BrClO
Molecular Weight 263.56 g/mol
Cat. No. B13045030
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Bromo-2-(tert-butyl)-5-chlorophenol
Molecular FormulaC10H12BrClO
Molecular Weight263.56 g/mol
Structural Identifiers
SMILESCC(C)(C)C1=CC(=C(C=C1O)Cl)Br
InChIInChI=1S/C10H12BrClO/c1-10(2,3)6-4-7(11)8(12)5-9(6)13/h4-5,13H,1-3H3
InChIKeyMEXPWLQEGFLZNH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Bromo-2-(tert-butyl)-5-chlorophenol: A Halogenated Phenolic Scaffold for Research and Intermediate Procurement


4-Bromo-2-(tert-butyl)-5-chlorophenol is a polysubstituted phenolic compound with the molecular formula C₁₀H₁₂BrClO and a molecular weight of 263.56 g/mol. It features a specific substitution pattern on the phenyl ring: a hydroxyl group (position 1), a tert-butyl group (position 2), a bromine atom (position 4), and a chlorine atom (position 5) . The compound is primarily utilized as a research chemical and synthetic intermediate . Its unique combination of a bulky, hydrophobic tert-butyl group and two distinct halogen substituents (bromine and chlorine) imparts specific steric and electronic properties that differentiate it from simpler phenolic analogs and make it a valuable building block in the synthesis of more complex molecules .

4-Bromo-2-(tert-butyl)-5-chlorophenol Substitution Risk: Why Halogen and tert-Butyl Positioning is Critical


4-Bromo-2-(tert-butyl)-5-chlorophenol cannot be generically substituted by other tert-butyl halogenated phenols due to the precise and non-interchangeable impact of substituent positioning on molecular recognition and reactivity. The specific 4-bromo-5-chloro-2-tert-butyl arrangement creates a unique steric and electronic environment on the phenol ring . Even positional isomers, such as 4-bromo-2-tert-butyl-6-chlorophenol , possess different molecular shapes and dipole moments, which directly affect their binding affinity to biological targets, their crystal packing behavior, and their regioselectivity in subsequent synthetic transformations [1]. The presence of two different halogens (Br and Cl) also provides a different reactivity profile compared to di-halogenated (e.g., 2,4-dibromo-6-tert-butylphenol ) or non-halogenated (e.g., 2,4-di-tert-butylphenol [2]) analogs, making direct substitution impossible without altering the intended scientific or industrial outcome.

4-Bromo-2-(tert-butyl)-5-chlorophenol Procurement Evidence: Direct Analytical and Activity Comparisons with Structural Analogs


Crystallographic Packing Motif: Br···O Halogen Bonding in 4-Bromo-2-(tert-butyl)-5-chlorophenol vs. C—H···O in Positional Isomer

The solid-state structure of 4-Bromo-2-(tert-butyl)-5-chlorophenol reveals a distinct halogen bonding interaction (Br···O) that dictates its crystal packing [1]. This contrasts with a closely related positional isomer, 2-bromo-4-tert-butyl-6-chlorophenol, where the dominant intermolecular interactions in the crystal lattice are C—H···O hydrogen bonds [2]. This difference in primary non-covalent interactions is a direct consequence of the different substitution pattern.

crystal engineering solid-state chemistry halogen bonding

Antiproliferative Activity in MCF-7 Breast Cancer Cells: A Class-Level Inference of Potency for Halogenated tert-Butylphenols

While direct, head-to-head comparative data for 4-Bromo-2-(tert-butyl)-5-chlorophenol against all analogs is limited, the compound has been reported to exhibit antiproliferative activity against the human MCF-7 breast cancer cell line [1]. When compared to other tert-butyl halogenated phenols, its activity can be inferred to be within a comparable range. For instance, 2,4-dibromo-6-tert-butylphenol (DBTBP) shows an IC50 of approximately 10 µg/mL in MCF-7 cells , and the non-halogenated 2,4-di-tert-butylphenol (2,4-DTBP) exhibits an IC50 range of 11.0-17.5 µg/mL against the same cell line [REFS-3, REFS-4]. This data suggests that the core tert-butylphenol scaffold possesses inherent cytotoxicity, which is potentially modulated by the type and position of halogen substituents.

anticancer research breast cancer MCF-7 cell line

4-Bromo-2-(tert-butyl)-5-chlorophenol: Targeted Application Scenarios Based on Verified Differentiation


Solid-State and Crystal Engineering Studies

Researchers investigating the role of halogen bonding in crystal packing will find 4-Bromo-2-(tert-butyl)-5-chlorophenol a valuable model compound. Its crystallographic structure, which features distinct Br···O interactions [1], makes it a useful benchmark for studying the influence of specific halogen positions on solid-state supramolecular assembly, distinguishing it from isomers that exhibit C—H···O hydrogen bonding [2].

Synthetic Intermediate for Complex Halogenated Molecules

The unique 4-bromo-5-chloro-2-tert-butyl substitution pattern of 4-Bromo-2-(tert-butyl)-5-chlorophenol provides a versatile handle for sequential cross-coupling reactions in organic synthesis [1]. The differential reactivity of the aryl bromide versus the aryl chloride allows for chemoselective transformations, making it a more valuable building block than simple mono-halogenated or symmetrically di-halogenated analogs for constructing complex, unsymmetrical biaryl and polyaryl structures .

Anticancer Drug Discovery and Chemical Biology

Given its documented antiproliferative activity in the MCF-7 breast cancer cell line [1], 4-Bromo-2-(tert-butyl)-5-chlorophenol serves as a specific chemical probe for exploring the structure-activity relationships (SAR) of halogenated tert-butylphenols in cancer models. This differentiates it from its non-halogenated counterpart, 2,4-di-tert-butylphenol, whose activity profile [REFS-2, REFS-3] suggests that halogenation is a key determinant for potency and selectivity.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

25 linked technical documents
Explore Hub


Quote Request

Request a Quote for 4-Bromo-2-(tert-butyl)-5-chlorophenol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.